2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a dichlorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)acetamide typically involves the reaction of 4-chlorophenol with 2,5-dichloroaniline in the presence of an acylating agent such as acetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: 4-chlorophenol reacts with acetyl chloride to form 4-chlorophenyl acetate.
Step 2: 4-chlorophenyl acetate reacts with 2,5-dichloroaniline in the presence of a base to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenoxy and dichlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted acetamide derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-phenylacetamide
- 2-(4-bromophenoxy)-N-(2,5-dichlorophenyl)acetamide
- 2-(4-chlorophenoxy)-N-(3,4-dichlorophenyl)acetamide
Uniqueness
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)acetamide is unique due to the specific arrangement of its chlorophenoxy and dichlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged for specific research and industrial purposes.
Properties
Molecular Formula |
C14H10Cl3NO2 |
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Molecular Weight |
330.6 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C14H10Cl3NO2/c15-9-1-4-11(5-2-9)20-8-14(19)18-13-7-10(16)3-6-12(13)17/h1-7H,8H2,(H,18,19) |
InChI Key |
RYOPRZDPRODNGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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